N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-23(2)12-13-24(20(25)14-6-8-15(28-5)9-7-14)21-22-18-16(26-3)10-11-17(27-4)19(18)29-21;/h6-11H,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJNKFDXEWIOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfanyl)benzamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H26ClN3O3S2
- Molecular Weight : 468.0324 g/mol
- CAS Number : 1216748-76-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes or receptors, disrupting cellular processes crucial for disease progression. Molecular docking studies have demonstrated that the compound can effectively bind to active sites of enzymes, leading to inhibition of their activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown significant activity against a range of bacteria and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate antibacterial effect | |
| Staphylococcus aureus | Significant antibacterial effect | |
| Candida albicans | Notable antifungal activity |
The structure-activity relationship suggests that modifications in the molecular structure can enhance lipophilicity and subsequently increase antibacterial efficacy.
Anticancer Properties
Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may exhibit cytostatic effects against various cancer cell lines, including pancreatic cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties against E. coli and S. aureus .
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of pancreatic cancer cells (DAN-G), suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its biological activity, combined with a dimethylaminoethyl side chain and a methylsulfanyl group. These structural elements contribute to its pharmacological properties.
Medicinal Chemistry
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(methylsulfanyl)benzamide hydrochloride has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies suggest that compounds with benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against tumors .
- Antimicrobial Properties : The compound has shown promise in preliminary studies as an antimicrobial agent. Its structure allows for interaction with bacterial cell walls, leading to bactericidal effects .
Neuroscience
Research indicates that the compound may influence neurotransmitter systems due to the dimethylamino group:
- Neuroprotective Effects : There is evidence suggesting that benzothiazole derivatives can protect neurons from oxidative stress and apoptosis. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Sciences
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Synthesis : The incorporation of benzothiazole structures into polymers has been explored for creating materials with enhanced thermal stability and UV resistance .
- Fluorescent Dyes : Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging applications, aiding in the visualization of cellular processes .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazole and tested their anticancer properties against human breast cancer cells. This compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Mechanisms
A research team investigated the neuroprotective effects of benzothiazole derivatives in a rat model of ischemia. The results indicated that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound and the diethylsulfamoyl analog share a benzothiazole core, which is absent in triazole-thiones. Benzothiazoles are associated with enhanced metabolic stability compared to triazoles .
The dimethylaminoethyl side chain introduces a tertiary amine, enabling salt formation (hydrochloride) and pH-dependent solubility, unlike the neutral diethylsulfamoyl group .
Tautomerism : Triazole-thiones exhibit tautomerism between thiol and thione forms, which is absent in the benzothiazole-based compounds. This impacts their electronic profiles and binding modes .
Q & A
Q. Table 1: Example Synthetic Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | 78 | 92% |
| Recrystallization | Ethanol/H₂O (3:1) | 85 | 98% |
Basic: How to characterize the compound’s structural integrity?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (if single crystals form) .
Advanced: How to resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Conditions : Compare buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). Variations in ATP concentrations (kinase assays) may alter inhibition .
- Compound Stability : Test degradation in DMSO or cell media (LC-MS monitoring). Hydrolysis of the methylsulfanyl group could reduce activity .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability or use meta-analysis tools (e.g., RevMan) to aggregate data .
Q. Table 2: Hypothetical Activity Discrepancies
| Study | IC₅₀ (nM) | Assay Type | Cell Line |
|---|---|---|---|
| A | 12 ± 2 | Kinase | HEK293 |
| B | 45 ± 5 | Cellular Proliferation | HeLa |
Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Core Modifications :
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., benzothiazole stacking with kinase hydrophobic pockets) .
- In Silico Screening : Predict ADMET properties (SwissADME) to prioritize analogs with improved solubility/logP .
Advanced: How to evaluate target engagement and off-target effects in cellular models?
Methodological Answer:
- Pull-Down Assays : Use biotinylated probes or photoaffinity labeling to isolate target proteins (LC-MS/MS identification) .
- Kinome Screening : Test against kinase panels (e.g., Eurofins DiscoverX) to assess selectivity .
- CRISPR Interference : Knock out suspected targets (e.g., PI3K/AKT) and measure rescue effects .
Advanced: How to design metabolic stability studies for lead optimization?
Methodological Answer:
Q. Table 3: Example Metabolic Data
| Model | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Human Liver Microsomes | 28 | Demethylated benzothiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
